Introduction: The Significance of a Fluorinated Indole Scaffold
Introduction: The Significance of a Fluorinated Indole Scaffold
An In-depth Technical Guide to the Chemical Properties and Applications of 4-Fluoro-5-methoxy-2-methyl-1H-indole
This guide offers a comprehensive technical overview of 4-Fluoro-5-methoxy-2-methyl-1H-indole, a fluorinated indole derivative of significant interest to researchers in medicinal chemistry and drug development. While direct experimental literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications.
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic introduction of fluorine atom(s) into organic molecules is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins.[2] 4-Fluoro-5-methoxy-2-methyl-1H-indole combines these features, making it a valuable building block for exploring new chemical space. Its structure is analogous to precursors for potent serotonin receptor agonists, highlighting its potential as a key intermediate in the synthesis of novel therapeutics.[3][4]
Core Physicochemical Properties
| Property | Value | Source |
| CAS Number | 288385-93-3 | [5][6] |
| Molecular Formula | C₁₀H₁₀FNO | [5][7] |
| Molecular Weight | 179.19 g/mol | [5] |
| Appearance | Predicted: Crystalline solid | N/A |
| Melting Point | Not reported | [5] |
| Boiling Point | Not reported | [5] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Ethanol, DMSO, Dichloromethane) | [8] |
Proposed Synthesis: The Fischer Indole Synthesis
The most reliable and versatile method for constructing the 2-methyl-1H-indole core of the target molecule is the Fischer indole synthesis.[9][10] This classic reaction involves the acid-catalyzed thermal cyclization of a phenylhydrazone, which is itself formed from the condensation of a substituted phenylhydrazine and a ketone.
Synthetic Workflow
The proposed two-stage synthesis commences with the formation of (4-fluoro-5-methoxyphenyl)hydrazine, followed by its condensation with acetone to form the hydrazone intermediate, which is then cyclized.
Caption: Proposed Fischer Indole Synthesis Workflow.
Detailed Experimental Protocol
Materials:
-
(4-Fluoro-5-methoxyphenyl)hydrazine
-
Acetone (slight excess)
-
Solvent (e.g., Ethanol or Acetic Acid)
-
Acid Catalyst (e.g., Polyphosphoric acid (PPA), Zinc chloride, or Sulfuric acid)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Hydrazone Formation: Dissolve (4-fluoro-5-methoxyphenyl)hydrazine in a suitable solvent like ethanol. Add a slight excess of acetone to the solution. The mixture is typically stirred at room temperature or with gentle heating to facilitate the condensation reaction, forming the corresponding hydrazone. The progress can be monitored by Thin-Layer Chromatography (TLC).[9]
-
Cyclization: To the formed hydrazone, carefully add the acid catalyst. The choice of catalyst is critical; PPA is often effective for this transformation. The mixture is then heated (e.g., 80-100 °C) to induce the cyclization and elimination of ammonia. This is the key indole-forming step.[9]
-
Work-up and Purification: Upon completion (as monitored by TLC), cool the reaction mixture to room temperature. Carefully neutralize the acid by pouring the mixture over ice and adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[9]
-
Isolation: After filtering the drying agent, concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 4-Fluoro-5-methoxy-2-methyl-1H-indole.
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound requires a suite of spectroscopic techniques. The following workflow outlines the standard characterization process.[11]
Caption: Standard Characterization Workflow for the Target Compound.
Predicted Spectroscopic Data
The following table summarizes the predicted spectroscopic data for 4-Fluoro-5-methoxy-2-methyl-1H-indole, based on analyses of structurally similar compounds.[12]
| Technique | Predicted Data | Rationale and Interpretation |
| ¹H NMR | δ ~7.8-8.0 (s, 1H, NH), δ ~6.8-7.2 (m, 2H, Ar-H), δ ~6.1-6.3 (s, 1H, C3-H), δ ~3.9 (s, 3H, OCH₃), δ ~2.4 (s, 3H, C2-CH₃) | The indole NH proton will appear as a broad singlet. The aromatic protons will show coupling to the fluorine atom. The C3-H, methoxy, and C2-methyl protons will appear as singlets. |
| ¹³C NMR | 9-10 distinct signals. C4 will show a large ¹J(C-F) coupling constant (~240-250 Hz). | The spectrum will confirm the number of unique carbon environments. The carbon directly bonded to fluorine (C4) will exhibit a characteristic large one-bond coupling constant. Other carbons in the aromatic ring will show smaller ²J(C-F) and ³J(C-F) couplings. |
| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with adjacent aromatic protons. | Confirms the presence of the fluorine atom and provides information about its electronic environment. |
| Mass Spec. (EI) | Molecular Ion (M⁺) peak at m/z = 179.19. | Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| FTIR (cm⁻¹) | ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) | Provides confirmation of key functional groups present in the molecule.[11] |
Chemical Reactivity and Stability Insights
The reactivity of the indole ring is heavily influenced by its substituents. The electron-donating nature of the methoxy group and the methyl group at the C2 position, combined with the electron-withdrawing effect of the fluorine atom, creates a unique electronic profile.
-
Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, typically at the C3 position. However, since the C2 position is substituted, reactivity at other positions on the pyrrole or benzene ring should be considered.
-
N-H Acidity: The indole N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.
-
Stability: While fluorination often enhances metabolic stability, certain fluorinated heteroaromatic systems can be susceptible to defluorination under physiological conditions.[13] Early-stage stability assays in aqueous buffers are recommended to de-risk any compound containing this scaffold for downstream applications.
Potential as a Scaffold in Drug Discovery
4-Fluoro-5-methoxy-2-methyl-1H-indole is a valuable precursor for more complex molecules, particularly in the realm of neuroscience and psychoactive drug development. Related tryptamines, such as 4-Fluoro-5-methoxy-DMT, are potent 5-HT₁ₐ receptor agonists.[4] The title compound can serve as a starting point for the synthesis of such tryptamines through functionalization at the C3 position.
Caption: Conceptual Pathway from the Indole Scaffold to a Tryptamine Derivative.
The incorporation of the 2-methyl group may modulate the pharmacological profile of the resulting tryptamines, potentially altering receptor selectivity or metabolic pathways compared to their non-methylated counterparts. This makes 4-Fluoro-5-methoxy-2-methyl-1H-indole an intriguing platform for structure-activity relationship (SAR) studies.
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